![molecular formula C23H26N4O3S B2856804 N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1421512-32-4](/img/structure/B2856804.png)
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its complex molecular structure, which includes an imidazole ring, a phenyl group, a pyrrolidine ring, and a sulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propyl Linker: The propyl linker can be synthesized through a series of alkylation reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or as a diagnostic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: The compound may modulate specific biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-(methylsulfonyl)benzamide
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-(ethylsulfonyl)benzamide
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-(propylsulfonyl)benzamide
Uniqueness
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of the pyrrolidine ring and the sulfonyl group, which may confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-23(20-9-11-21(12-10-20)31(29,30)27-16-4-5-17-27)25-13-6-15-26-18-14-24-22(26)19-7-2-1-3-8-19/h1-3,7-12,14,18H,4-6,13,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZWJUZJIUQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)
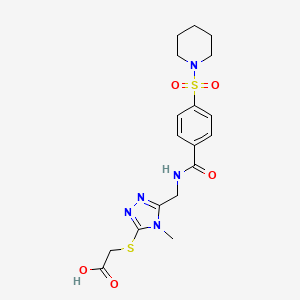
![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)
![N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2856730.png)
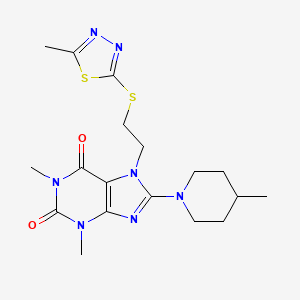

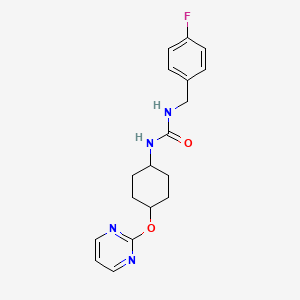
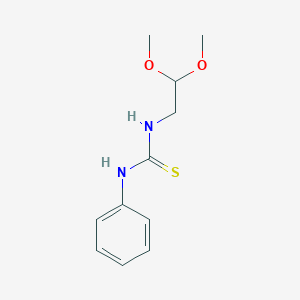
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2856737.png)
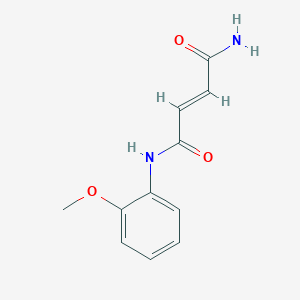
![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)
![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)
